

molecular weight of 2,4,6-Trifluorophenylacetic acid

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Compound of Interest

Compound Name: *2,4,6-Trifluorophenylacetic acid*

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An In-depth Technical Guide to the Molecular Weight of **2,4,6-Trifluorophenylacetic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of **2,4,6-Trifluorophenylacetic acid**, centered on its molecular weight. The document moves beyond a simple statement of value to explore the foundational principles of its calculation, empirical verification through modern and classical analytical techniques, and the critical role molecular weight plays in the context of drug discovery and chemical synthesis. Detailed, field-proven protocols for mass spectrometry and acid-base titration are provided, alongside an analysis of its structural confirmation via spectroscopic methods. This guide serves as a robust reference for scientists engaged in medicinal chemistry, chemical synthesis, and pharmaceutical development, where precise characterization of molecular properties is paramount.

Introduction: The Significance of a Fluorinated Phenylacetic Acid Derivative

2,4,6-Trifluorophenylacetic acid is a halogenated derivative of phenylacetic acid, a structural motif found in various bioactive compounds. The strategic placement of three fluorine atoms on the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications make it a valuable building block in the synthesis of

complex molecules, including agricultural fungicides and active pharmaceutical ingredients (APIs)[1]. In any research or development context, the most fundamental property of a chemical compound is its molecular weight. An accurate molecular weight is the bedrock of chemical synthesis, enabling precise stoichiometric calculations, and is a cornerstone of analytical characterization, allowing for unambiguous identification. Furthermore, in the realm of drug development, molecular weight is a key determinant of a molecule's potential as an orally bioavailable drug, as famously encapsulated in Lipinski's Rule of Five[2][3]. This guide will dissect the molecular weight of **2,4,6-Trifluorophenylacetic acid** from first principles to practical application.

Core Physicochemical & Structural Identity

A precise understanding of a molecule begins with its fundamental identifiers and properties. These data form the basis for all subsequent calculations and experimental designs.

Chemical Identity

- IUPAC Name: (2,4,6-Trifluorophenyl)acetic acid[4]
- Chemical Formula: C₈H₅F₃O₂[5][6][7]
- CAS Number: 209991-63-9[5][6][7]
- Molecular Structure:

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Caption: Chemical structure of **2,4,6-Trifluorophenylacetic acid**.

Calculation of Average Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the weighted average of the natural abundances of the isotopes of each element.

Element	Symbol	Count	Standard Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon	C	8	12.011	96.088
Hydrogen	H	5	1.008	5.040
Fluorine	F	3	18.998	56.994
Oxygen	O	2	15.999	31.998
Total		190.120		

Based on this calculation, the average molecular weight of **2,4,6-Trifluorophenylacetic acid** is 190.12 g/mol [\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#).

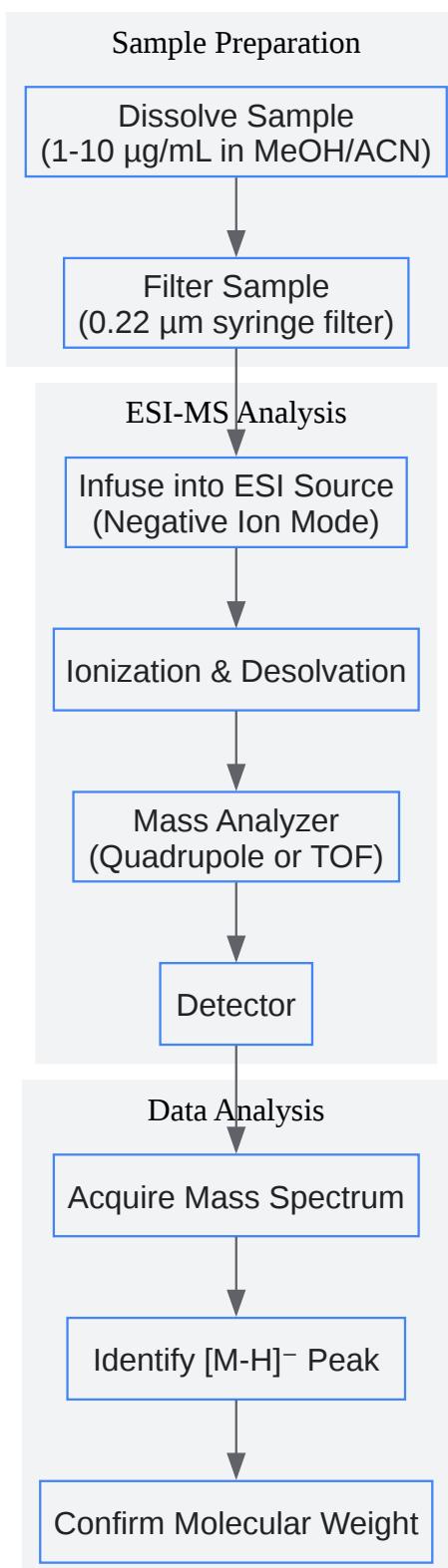
Experimental Verification of Molecular Weight

While theoretical calculation provides a precise value, empirical verification is essential for confirming the identity and purity of a synthesized or purchased sample. This section details the primary methods for this validation.

Mass Spectrometry (MS)

Mass spectrometry is the most direct and accurate method for determining the molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it minimizes fragmentation and primarily shows the molecular ion.

Principle of ESI-MS: The analyte is dissolved in a volatile solvent and pumped through a capillary at high voltage, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and guided into the mass analyzer. For an acidic molecule like **2,4,6-Trifluorophenylacetic acid**, analysis in negative ion mode is preferred, which will detect the deprotonated molecule, $[M-H]^-$. The instrument measures the mass-to-charge ratio (m/z). Since the charge (z) is -1, the measured m/z value directly corresponds to the mass of the molecular ion (Monoisotopic Mass - 1.008 Da).



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Caption: Workflow for Molecular Weight Verification by ESI-MS.

Detailed Protocol for ESI-MS Analysis:

- Sample Preparation:
 - Accurately weigh approximately 1 mg of **2,4,6-Trifluorophenylacetic acid**.
 - Dissolve in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.
 - Perform a serial dilution to create a final working solution with a concentration of approximately 1-10 µg/mL in the same solvent[9].
 - Causality: High concentrations can cause ion suppression and contaminate the ESI source. Using volatile, HPLC-grade solvents like methanol or acetonitrile is crucial as non-volatile salts or buffers (e.g., phosphates) will not evaporate and will clog the instrument[2] [10].
- Instrument Setup:
 - Set the mass spectrometer to operate in negative electrospray ionization (ESI-) mode. This is because the carboxylic acid group readily loses a proton to form a negative ion[1] [3].
 - Set the mass range for scanning, for example, from m/z 50 to 500, to ensure the expected ion is observed.
 - Infuse the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
- Data Acquisition and Analysis:
 - Acquire the mass spectrum.
 - Expect to observe a prominent peak corresponding to the $[M-H]^-$ ion. The monoisotopic mass of $C_8H_5F_3O_2$ is 190.0242 g/mol. The $[M-H]^-$ ion should therefore appear at an m/z of approximately 189.0164.

- Minor adducts, such as with formate ($[M+CHO_2]^-$) from solvent additives, may also be observed.
- Trustworthiness: The system must be calibrated using a known standard before analysis to ensure mass accuracy. The observation of the correct isotopic distribution pattern for a molecule containing 8 carbons provides further validation.

Acid-Base Titration (Classical Method)

Titration offers a classical, cost-effective method to determine the equivalent weight of an acid. For a monoprotic acid like **2,4,6-Trifluorophenylacetic acid**, the equivalent weight is equal to the molecular weight.

Principle: A precisely weighed sample of the acid is dissolved and neutralized by titrating with a strong base of accurately known concentration. The endpoint, where all the acid has been consumed, is visualized using a pH indicator.

Detailed Protocol for Titration:

- Preparation of Standardized Titrant:
 - Prepare an approximately 0.1 M solution of sodium hydroxide (NaOH).
 - Standardize this solution by titrating it against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact molarity to four significant figures.
- Sample Preparation:
 - Accurately weigh approximately 150-200 mg (0.1500 g - 0.2000 g) of **2,4,6-Trifluorophenylacetic acid** into a 125 mL Erlenmeyer flask[11]. Record the mass precisely.
 - Add ~25 mL of 95% ethanol to dissolve the sample, followed by ~25 mL of deionized water. Causality: The ethanol ensures the organic acid is fully dissolved, while the water is necessary for the pH indicator to function correctly[11].
- Titration:

- Add 2-3 drops of phenolphthalein indicator to the flask. The solution should be colorless.
- Fill a burette with the standardized 0.1 M NaOH solution and record the initial volume.
- Titrate the acid solution with the NaOH, swirling the flask constantly, until the first faint but persistent pink color appears. This is the endpoint.
- Record the final volume of NaOH solution used.

- Calculation:
 - Moles of NaOH = Molarity of NaOH (mol/L) × Volume of NaOH used (L)
 - Since the stoichiometry of the reaction (Acid + NaOH → Salt + H₂O) is 1:1, Moles of Acid = Moles of NaOH.
 - Molecular Weight (g/mol) = Mass of Acid (g) / Moles of Acid (mol)[12].
 - Trustworthiness: Repeating the titration at least three times and averaging the results ensures precision and minimizes random error. The result should be within a close margin (e.g., +/- 2 g/mol) of the theoretical value.

Structural Confirmation via Spectroscopy

While MS and titration confirm molecular weight, they do not confirm the specific isomeric structure. Spectroscopic techniques like NMR and IR provide a fingerprint of the molecule, confirming the arrangement of atoms.

- Infrared (IR) Spectroscopy: An FTIR spectrum would confirm the presence of key functional groups. Expected characteristic peaks for **2,4,6-Trifluorophenylacetic acid** include:
 - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
 - A sharp, strong C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).
 - Aromatic C=C stretching peaks (~1450-1600 cm⁻¹).
 - Strong C-F stretching peaks (~1100-1350 cm⁻¹).

- Aromatic C-H bending patterns indicative of the substitution pattern.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Would show two distinct signals: a singlet for the two methylene ($-\text{CH}_2-$) protons and a signal in the aromatic region for the two aromatic protons. The aromatic protons would appear as a triplet due to coupling with the two adjacent fluorine atoms. A broad singlet for the acidic $-\text{COOH}$ proton would also be present.
 - ^{13}C NMR: Would show characteristic signals for the carbonyl carbon, the methylene carbon, and the four distinct types of aromatic carbons, with their chemical shifts influenced by the fluorine substituents.
 - ^{19}F NMR: Would show two signals corresponding to the fluorine atoms at the C2/C6 positions and the fluorine atom at the C4 position, confirming the substitution pattern.

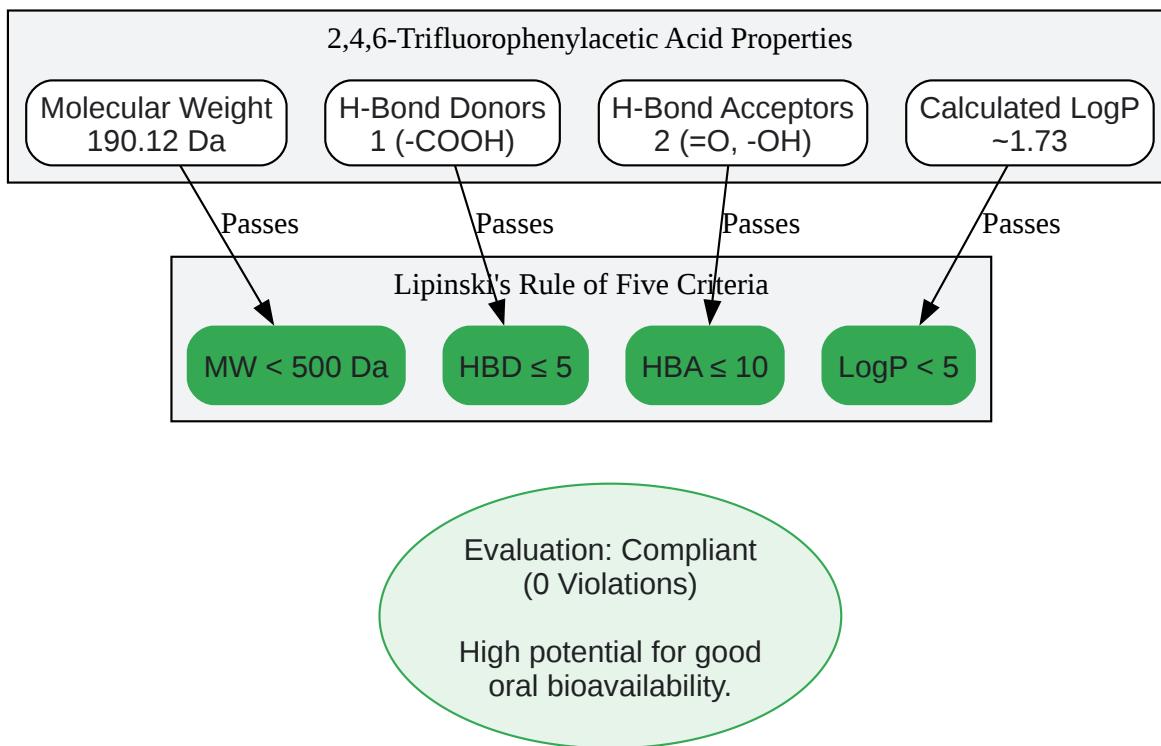
Relevance in Drug Development: Lipinski's Rule of Five

The molecular weight of a compound is a critical parameter in early-stage drug discovery, particularly for predicting oral bioavailability. Christopher Lipinski's "Rule of Five" provides a set of guidelines to evaluate the "drug-likeness" of a molecule[2][3].

The Rule of Five Criteria for Oral Bioavailability:

- Molecular Weight < 500 Daltons[2][11]
- Log P (a measure of lipophilicity) < 5[2][11]
- No more than 5 hydrogen bond donors[2]
- No more than 10 hydrogen bond acceptors[2]

A compound is more likely to have poor oral absorption if it violates more than one of these rules[9].



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Caption: Evaluation of **2,4,6-Trifluorophenylacetic acid** against Lipinski's Rule of Five.

Analysis for **2,4,6-Trifluorophenylacetic Acid**:

- Molecular Weight: 190.12 Da. This is well under the 500 Da threshold.
- Hydrogen Bond Donors: 1 (from the carboxylic acid OH group). This is less than or equal to 5.
- Hydrogen Bond Acceptors: 2 (the two oxygen atoms). This is less than or equal to 10.
- Log P: The calculated Log P is approximately 1.73, which is less than 5[8].

Conclusion: **2,4,6-Trifluorophenylacetic acid** adheres to all criteria of Lipinski's Rule of Five. This suggests that, from a physicochemical standpoint, it possesses properties conducive to

good membrane permeability and oral absorption, making it an excellent starting point or fragment for the design of orally active drugs.

Conclusion

The molecular weight of **2,4,6-Trifluorophenylacetic acid**, confirmed theoretically and empirically as 190.12 g/mol, is more than a mere physical constant. It is a foundational parameter that dictates its stoichiometric use in synthesis, enables its definitive identification through analytical techniques like mass spectrometry, and critically, places it favorably within the physicochemical space for oral drug development. The methodologies outlined in this guide provide a framework for the rigorous, self-validating characterization required in modern chemical and pharmaceutical research, underscoring the indispensable link between fundamental properties and practical application.

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